2-(1,3-benzothiazol-2-yl)-4-{1-[(2-furylmethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}PROPYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a furan ring, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}PROPYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling with a pyrazolone derivative under specific conditions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}PROPYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}PROPYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}PROPYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture used for replacing fluids and electrolytes.
Uniqueness
What sets (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}PROPYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its unique combination of structural features, which confer specific chemical and biological properties. Its trifluoromethyl group, for example, can enhance its stability and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C19H15F3N4O2S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[C-ethyl-N-(furan-2-ylmethyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H15F3N4O2S/c1-2-12(23-10-11-6-5-9-28-11)15-16(19(20,21)22)25-26(17(15)27)18-24-13-7-3-4-8-14(13)29-18/h3-9,25H,2,10H2,1H3 |
InChI Key |
RTYHKRYVNGNEHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCC1=CC=CO1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Origin of Product |
United States |
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